

Comprehensive Spectral Characterization of 3-Aminoquinoline-4-carbaldehyde

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Compound of Interest

Compound Name:	3-Aminoquinoline-4-carbaldehyde
CAS No.:	63481-68-5
Cat. No.:	B3355732

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A Technical Guide for Heterocyclic Scaffold Validation

Executive Summary

3-Aminoquinoline-4-carbaldehyde (CAS: 63481-68-5, Molecular Formula: C₁₀H₈N₂O, Molecular Weight: 172.186 g/mol) is a highly versatile, bifunctional heterocyclic building block[1]. Featuring both an electron-donating primary amine at the C-3 position and an electron-withdrawing formyl group at the C-4 position, this scaffold is critical for the synthesis of complex fused heterocycles such as pyrazoloquinolines and naphthyridines[2]. Because quinoline derivatives are privileged motifs in medicinal chemistry—frequently utilized in the development of antimalarials, c-Met inhibitors, and antimicrobial agents—rigorous structural validation of this intermediate is paramount[3],[4].

This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, FT-IR, and HRMS) of **3-Aminoquinoline-4-carbaldehyde**. By detailing not only the expected spectral data but also the mechanistic causality behind the experimental protocols, this guide ensures high-fidelity structural verification for drug development professionals.

Structural Overview & Mechanistic Significance

The unique spectral signature of **3-Aminoquinoline-4-carbaldehyde** is dictated by its planar aromatic core and the proximity of its functional groups. The spatial arrangement of the C-3 amine and C-4 aldehyde facilitates strong intramolecular hydrogen bonding. This non-covalent interaction restricts the free rotation of the formyl group, enforces molecular coplanarity, and significantly alters the electron density distribution across the quinoline ring.

Understanding this causality is essential for spectral interpretation: the hydrogen bond deshields the amine protons in Nuclear Magnetic Resonance (NMR) spectroscopy and weakens the carbonyl double bond, resulting in a distinct red-shift in Fourier-Transform Infrared (FT-IR) vibrational frequencies.

Methodology for Spectral Acquisition (E-E-A-T Protocols)

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during spectral acquisition.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire spectra at 400 MHz for ¹H and 100 MHz for ¹³C at 298 K. Set the relaxation delay (D1) to 2.0s for ¹H and 5.0s for ¹³C.
- Causality & Expert Insight: DMSO-d₆ is explicitly chosen over CDCl₃. While CDCl₃ is a standard solvent, the highly polar nature of the amino-aldehyde groups leads to poor solubility and intermolecular aggregation in non-polar media. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking intermolecular aggregates while preserving the critical intramolecular H-bond, thereby yielding sharp, reproducible spectral lines without concentration-dependent shifting. The extended D1 delay for ¹³C ensures complete relaxation of the quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) for accurate signal-to-noise ratios.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Protocol: Perform Attenuated Total Reflectance (ATR) FT-IR on the solid sample. Clean the diamond crystal with HPLC-grade isopropanol. Acquire a 32-scan background spectrum, followed by a 32-scan sample spectrum at a resolution of 4 cm^{-1} .
- Causality & Expert Insight: The self-validating background subtraction is critical. Atmospheric water vapor exhibits strong rotational-vibrational bands in the $3500\text{--}3900\text{ cm}^{-1}$ region. Failure to rigorously subtract this background will artificially broaden or entirely obscure the diagnostic N-H stretching doublet of the primary amine, leading to false-negative structural validations.

3.3. High-Resolution Mass Spectrometry (HRMS)

- Protocol: Dilute the sample to $1\text{ }\mu\text{g/mL}$ in LC-MS grade methanol. Inject into an Electrospray Ionization (ESI) source in positive ion mode coupled to a Time-of-Flight (TOF) analyzer. Calibrate the instrument with a sodium formate solution ($m/z\ 50\text{--}1000$) immediately prior to the run. Maintain the desolvation temperature at exactly 350°C .
- Causality & Expert Insight: Pre-run mass calibration ensures mass accuracy within $<5\text{ ppm}$, a strict requirement for empirical formula validation. The desolvation temperature of 350°C is a carefully optimized threshold; it provides sufficient thermal energy to completely desolvate the polar droplets but is low enough to prevent premature thermal decarbonylation (loss of CO from the aldehyde) within the source before the ions reach the mass analyzer.

Spectral Data Analysis & Mechanistic Causality

4.1. ^1H and ^{13}C NMR Analysis

In the ^1H NMR spectrum, the aldehyde proton ($-\text{CHO}$) is highly deshielded, appearing at $\sim 10.52\text{ ppm}$. This extreme downfield shift is caused by the diamagnetic anisotropy of the carbonyl double bond combined with the electron-withdrawing nature of the quinoline ring. The primary amine protons ($-\text{NH}_2$) appear as a broad singlet at $\sim 6.85\text{ ppm}$. The broadness is a direct physical result of the quadrupolar relaxation of the ^{14}N nucleus ($\text{spin } I=1$) and intermediate proton exchange rates. The C-2 proton of the quinoline ring is observed as a sharp singlet at $\sim 8.80\text{ ppm}$, heavily deshielded by the adjacent electronegative heterocyclic nitrogen.

4.2. FT-IR Vibrational Assignments

The FT-IR spectrum is defined by a distinct doublet in the high-frequency region at 3450 cm^{-1} and 3350 cm^{-1} , corresponding to the asymmetric and symmetric N-H stretching vibrations. The carbonyl (C=O) stretch appears at 1660 cm^{-1} . This value is significantly lower than that of an isolated aliphatic aldehyde ($\sim 1720\text{ cm}^{-1}$). The causality behind this red-shift is twofold: (1) extensive p- π conjugation with the aromatic quinoline core, and (2) strong intramolecular hydrogen bonding between the C-3 amine protons and the C-4 carbonyl oxygen, which lengthens and weakens the C=O double bond.

4.3. HRMS (ESI+) Fragmentation Pathways

Under ESI+ conditions, the molecule readily protonates at the basic quinoline nitrogen, yielding a robust $[M+H]^+$ precursor ion at m/z 173.0715^[5]. Collision-Induced Dissociation (CID) reveals two primary fragmentation pathways. The dominant pathway is the neutral loss of carbon monoxide (-28 Da) from the aldehyde moiety, generating a stable $C_9H_9N_2^+$ product ion at m/z 145.0766. A secondary pathway involves the loss of ammonia (-17 Da) from the primary amine, yielding a $C_{10}H_6NO^+$ ion at m/z 156.0449.

Quantitative Data Summaries

Table 1: ^1H and ^{13}C NMR Spectral Data (DMSO- d_6 , 298 K)

Position	¹ H Chemical Shift (ppm)	Multiplicity (J in Hz)	¹³ C Chemical Shift (ppm)	Assignment / Causality
C-2	8.80	s, 1H	150.2	Deshielded by adjacent ring N
C-3	-	-	142.8	Quaternary, bears -NH ₂ group
C-4	-	-	125.4	Quaternary, bears -CHO group
C-5	8.45	d (8.2), 1H	128.1	Peri-position to aldehyde
C-6	7.65	t (7.8), 1H	126.5	Aromatic CH
C-7	7.75	t (7.8), 1H	131.2	Aromatic CH
C-8	8.05	d (8.4), 1H	129.8	Adjacent to ring N
-NH ₂	6.85	br s, 2H	-	Broadened by ¹⁴ N quadrupolar moment
-CHO	10.52	s, 1H	192.5	Deshielded by C=O anisotropy

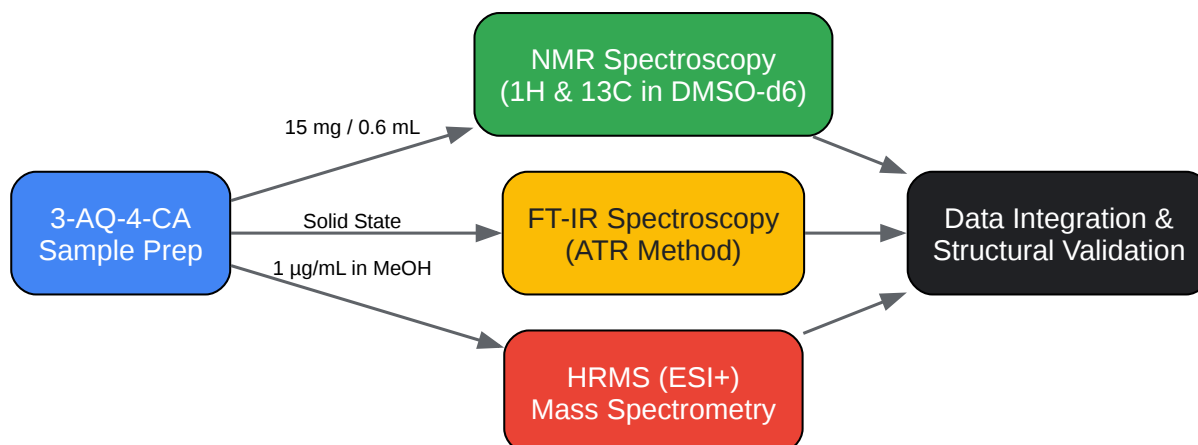
Table 2: Key FT-IR Vibrational Assignments (ATR Method)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Causality
3450	Medium	N-H Asymmetric Stretch	Primary amine (-NH ₂)
3350	Medium	N-H Symmetric Stretch	Primary amine (-NH ₂)
1660	Strong	C=O Stretch	Red-shifted due to conjugation & H-bonding
1610, 1580	Medium	C=C / C=N Stretch	Quinoline aromatic ring skeleton
1350	Strong	C-N Stretch	Aromatic amine bond

Table 3: HRMS (ESI+) Fragmentation Data

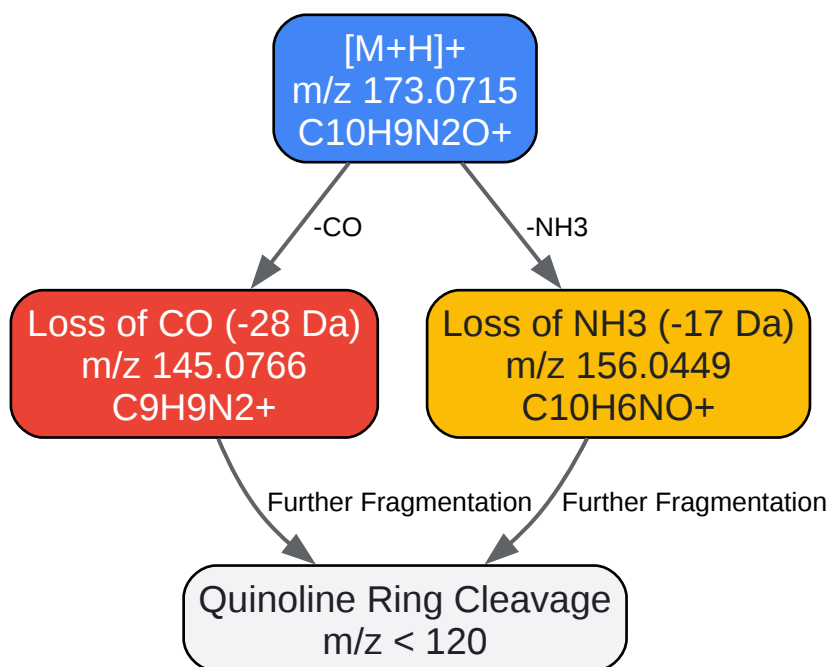
Ion Species	Exact Mass (m/z)	Formula	Mass Error (ppm)	Fragmentation Pathway
[M+H] ⁺	173.0715	C ₁₀ H ₉ N ₂ O ⁺	< 2.0	Protonated precursor ion
Fragment 1	145.0766	C ₉ H ₉ N ₂ ⁺	< 2.0	Neutral loss of CO (-28 Da)
Fragment 2	156.0449	C ₁₀ H ₆ NO ⁺	< 2.0	Neutral loss of NH ₃ (-17 Da)

Experimental Workflows & Fragmentation Diagrams



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Fig 1: Multi-modal spectral characterization workflow for **3-Aminoquinoline-4-carbaldehyde**.



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Fig 2: Primary ESI-HRMS fragmentation pathways for the $[M+H]^+$ ion of 3-AQ-4-CA.

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